molecular formula C60H39BF20N3O2RuS B6308504 {[(1R,2R)-2-Amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97% CAS No. 1192483-19-4

{[(1R,2R)-2-Amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%

Cat. No. B6308504
CAS RN: 1192483-19-4
M. Wt: 1357.9 g/mol
InChI Key: GHUVAXWQITVMIA-VYBYFWIGSA-N
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Description

The compound is a chiral catalyst with the empirical formula C36H40BF4N3O2RuS and a molecular weight of 766.66 . It is also known by the synonym RuBF4(p-cymene)(pyridine)[(R,R)-TS-DPEN] .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a ruthenium(II) ion coordinated to a p-cymene molecule, a pyridine molecule, and a chiral diamine ligand . The chiral diamine ligand also bears a tosyl (p-toluenesulfonyl) group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar ruthenium complexes are used as catalysts in various types of reactions, including transfer hydrogenation .


Physical And Chemical Properties Analysis

This compound is a powder with a positive optical activity . It has a density of 1.4±0.1 g/cm3, a boiling point of 548.5±50.0 °C at 760 mmHg, and a flash point of 285.6±30.1 °C .

Scientific Research Applications

Catalytic Activity and Semiconducting Behavior

Ruthenium(II) complexes, including those related to the specified compound, have been synthesized and characterized for their catalytic activities and semiconducting properties. For instance, complexes have been employed as catalysts for the transfer hydrogenation of acetophenone, demonstrating their potential in catalysis. Additionally, the temperature-dependent conductivity of these complexes has been studied, revealing semiconducting behavior, which opens avenues for their application in materials science (Şerbetçi, 2013).

Asymmetric Transfer Hydrogenation

The compound's framework has been utilized in asymmetric transfer hydrogenation reactions. A chiral Ru(II) complex derived from a similar structure has shown efficiency as a catalyst for the asymmetric transfer hydrogenation of 2-acetylpyridine, producing optically active alcohols with high enantioselectivity. This highlights its potential in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals (Okano, Murata, & Ikariya, 2000).

Synthesis and Reactivity

Research has also delved into the synthesis and reactivity of ruthenium(II) complexes with various ligands, including those resembling the specified compound. These studies contribute to a deeper understanding of the compound's chemical behavior, providing insights into its reactivity, stability, and potential applications in catalysis and organic synthesis (Jones et al., 2004).

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment .

Future Directions

Given the importance of ruthenium complexes in catalysis, future research may focus on exploring new reactions that can be catalyzed by this compound, as well as improving its efficiency and selectivity. Additionally, the development of greener synthesis methods for this and similar compounds could be a valuable area of study .

properties

IUPAC Name

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.C21H20N2O2S.C10H14.C5H5N.Ru/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;/h;2-15,20-22H,1H3;4-8H,1-3H3;1-5H;/q-1;-2;;;+3/t;20-,21-;;;/m.0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUVAXWQITVMIA-VYBYFWIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H39BF20N3O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(1R,2R)-2-Amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4

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